2-Cyano-6-methoxybenzothiazole

Descripción

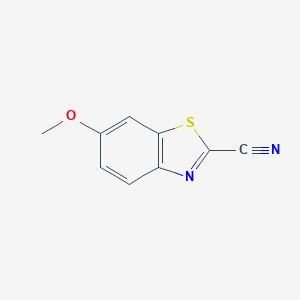

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWDWBYQOFXKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321545 | |

| Record name | 2-Cyano-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-03-3 | |

| Record name | 943-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-6-methoxy benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyano 6 Methoxybenzothiazole and Its Precursors

Catalytic Approaches to Benzothiazole (B30560) Cyanation

Catalytic methods offer elegant and efficient pathways for the introduction of a cyano group onto the benzothiazole scaffold. These approaches often involve transition metal catalysts that facilitate the carbon-nitrogen bond formation under milder conditions than classical methods.

Copper-Catalyzed Cyanation Protocols

Copper catalysts have proven to be particularly effective in cyanation reactions. Their ability to exist in multiple oxidation states and their affinity for both nitrogen and carbon species make them well-suited for this transformation.

A notable advancement in the synthesis of 2-cyano-6-methoxybenzothiazole involves a copper-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole. researcher.life This method utilizes a catalytic system composed of Cu(I) and Cu(II) salts in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). researcher.liferesearchgate.net This system is recognized as a highly efficient and accessible catalyst for Sandmeyer-type reactions, facilitating the conversion of aryldiazonium salts to the corresponding aryl cyanides in high yields. researchgate.net The reaction is scalable and employs operationally benign conditions. researcher.life In a related approach, a Cu(I)/Cu(II)/TMEDA catalytic system has been used in the Sandmeyer cyanation of the diazonium tetrafluoroborate (B81430) salt derived from 2-amino-6-methoxybenzothiazole (B104352), demonstrating mild reaction conditions, high yields, and short reaction times. researchgate.net

The combination of Cu(OTf)₂, TMEDA, and BF₃·Et₂O has also been shown to be an efficient catalytic system for the thiocyanation of aromatics, which can lead to the formation of 2-aminobenzothiazoles, precursors to the target molecule. acs.org

Table 1: Copper-Catalyzed Cyanation of 2-Iodo-6-methoxybenzothiazole

| Catalyst System | Cyanide Source | Substrate | Product | Yield | Reference |

| Cu/TMEDA | K₄[Fe(CN)₆] | 2-Iodo-6-methoxybenzothiazole | This compound | High | researcher.life |

| Cu(I)/Cu(II)/TMEDA | KCN | 2-Amino-6-methoxybenzothiazole diazonium salt | This compound | High | researchgate.net |

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a less toxic and more environmentally friendly alternative to traditional cyanide sources like KCN or NaCN. soran.edu.iqresearchgate.net Its use in copper-catalyzed cyanation reactions has been successfully demonstrated. For the synthesis of this compound, K₄[Fe(CN)₆] is employed as the cyanide source in a copper-catalyzed reaction with 2-iodo-6-methoxybenzothiazole, utilizing a Cu/TMEDA catalyst system. researcher.liferesearchgate.net This approach is noted for its scalability and operational safety. researcher.life While palladium-based systems have also been developed for the cyanation of aryl halides using K₄[Fe(CN)₆], the copper-catalyzed variant provides a valuable alternative. soran.edu.iqresearchgate.net

Palladium-Catalyzed/Copper-Assisted C-H Functionalization Strategies

A modern and efficient route to 2-cyanobenzothiazoles involves a palladium-catalyzed and copper-assisted C-H functionalization/intramolecular C-S bond formation. mdpi.comnih.gov This strategy starts from N-arylcyanothioformamides and proceeds via a catalytic system that often includes palladium(II), copper(I), and an additive like potassium iodide. mdpi.comnih.govnih.gov The reaction is typically carried out in the presence of air. mdpi.comnih.gov This method allows for the synthesis of a wide array of substituted 2-cyanobenzothiazole derivatives with good regioselectivity and yields. mdpi.comnih.gov For instance, 6-methoxybenzo[d]thiazole-2-carbonitrile has been synthesized with a 71% yield using this approach. mdpi.com The proposed mechanism involves the formation of a copper(I) thioamidate, coordination with palladium(II), deprotonative metalation to form a palladacycle, and subsequent reductive elimination to yield the 2-cyanobenzothiazole product. mdpi.com

Table 2: Palladium-Catalyzed/Copper-Assisted Synthesis of Substituted 2-Cyanobenzothiazoles

| Starting Material | Catalyst System | Product | Yield | Reference |

| N-(4-methoxyphenyl)cyanothioformamide | Pd(II)/Cu(I)/KI | 6-Methoxybenzo[d]thiazole-2-carbonitrile | 71% | mdpi.com |

| N-(4-chlorophenyl)cyanothioformamide | Pd(II)/Cu(I)/KI | 6-Chlorobenzo[d]thiazole-2-carbonitrile | 71% | mdpi.com |

Modified Sandmeyer Reaction Techniques

The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting amino groups into various functionalities via diazonium salts, has been modified to enhance its efficiency and applicability. wikipedia.org

Polyethylene (B3416737) Glycol (PEG)-Assisted Cyanation Methodologies

Table 3: PEG-Assisted Sandmeyer Reaction for Halogenation of 2-Amino-6-methoxybenzothiazole

| Substrate | Reagents | Solvent | Product | Yield | Reference |

| 2-Amino-6-methoxybenzothiazole | isoAmONO, CuBr₂ | CH₃CN-PEG | 2-Bromo-6-methoxybenzothiazole | 79% | tandfonline.com |

| 2-Amino-6-methoxybenzothiazole | isoAmONO, CuCl₂ | CH₃CN-PEG | 2-Chloro-6-methoxybenzothiazole | 79% | tandfonline.com |

Diazonium Tetrafluoroborate Salt Intermediate Routes

A high-yielding and efficient method for the synthesis of this compound involves the use of a diazonium tetrafluoroborate salt intermediate. This approach, a variation of the Sandmeyer reaction, offers mild reaction conditions and is suitable for large-scale production. tandfonline.com

The process begins with the conversion of 2-amino-6-methoxybenzothiazole to its corresponding diazonium tetrafluoroborate salt. This is achieved through diazotization with sodium nitrite (B80452) in the presence of tetrafluoroboric acid (HBF₄) at low temperatures (0°C). tandfonline.com The resulting diazonium salt is stable and can be isolated with high purity.

Subsequently, the isolated diazonium tetrafluoroborate salt undergoes a catalytic cyanation reaction. A catalyst system composed of Copper(I)/Copper(II) and N,N,N',N'-tetramethylethylenediamine (TMEDA) facilitates the introduction of the cyano group. tandfonline.comresearchgate.net This catalytic Sandmeyer-type reaction proceeds smoothly at ambient temperature, providing this compound in high yields. tandfonline.com This method is considered more economical and efficient compared to classical cyanation methods like the Rosenmund-von Braun reaction, which often require stoichiometric amounts of toxic copper cyanide and produce significant metal waste. tandfonline.com

Table 1: Key Features of the Diazonium Tetrafluoroborate Salt Route

| Feature | Description | Reference |

| Starting Material | 2-Amino-6-methoxybenzothiazole | tandfonline.com |

| Intermediate | 2-(Diazonio)-6-methoxybenzothiazole tetrafluoroborate | tandfonline.com |

| Diazotization Reagent | Sodium nitrite, Tetrafluoroboric acid (HBF₄) | tandfonline.com |

| Cyanation Catalyst | Cu(I)/Cu(II)/TMEDA | tandfonline.comresearchgate.net |

| Reaction Conditions | Mild, ambient temperature | tandfonline.com |

| Advantages | High yield, short reaction time, scalability, reduced waste | tandfonline.com |

Strategic Routes from Related Benzothiazole Scaffolds

Alternative synthetic strategies leverage the existing benzothiazole core structure of related compounds, transforming them into the desired this compound. These methods offer flexibility in starting materials and reaction pathways.

Synthesis from 2-Amino-6-methoxybenzothiazole

2-Amino-6-methoxybenzothiazole serves as a versatile and commercially available starting material for the synthesis of this compound. oup.comhsppharma.comcymitquimica.comsigmaaldrich.comalfa-chemical.com The classical Sandmeyer reaction provides a direct, one-step conversion. oup.com This involves the diazotization of the amino group followed by cyanation.

In a specific application of the Sandmeyer reaction, 2-amino-6-methoxybenzothiazole is treated with nitrous acid and hydrochloric acid to form an intermediate, which is then reacted with potassium cyanide in dimethyl sulfoxide (B87167) (DMSO) to yield the nitrile product. semanticscholar.org

Conversion of 6-Methoxybenzothiazole-2-carboxamide

Another synthetic route involves the dehydration of 6-methoxybenzothiazole-2-carboxamide. This transformation can be achieved using dehydrating agents like phosphorus oxychloride (POCl₃) in pyridine (B92270). semanticscholar.orgarkat-usa.org The reaction is typically performed at reflux or room temperature over several hours. semanticscholar.orgarkat-usa.org In one reported procedure, the addition of imidazole (B134444) to the reaction mixture with POCl₃ in anhydrous pyridine at low temperatures, followed by stirring for 12 hours, resulted in a 72% yield of this compound. arkat-usa.org

Table 2: Synthesis via Dehydration of 6-Methoxybenzothiazole-2-carboxamide

| Reagents | Conditions | Yield | Reference |

| POCl₃, Pyridine | Reflux, 1.5 h | 67% | semanticscholar.org |

| POCl₃, Imidazole, Pyridine/CH₂Cl₂ | Room temperature, 12 h | 72% | arkat-usa.org |

One-Pot Sequential Diazotization-Iodination Approaches

A one-pot synthesis offers an efficient pathway from 2-amino-6-methoxybenzothiazole. This method involves a sequential diazotization-iodination followed by a copper-catalyzed cyanation. chemicalbook.com The initial step converts the starting amine into 2-iodo-6-methoxybenzothiazole. This iodinated intermediate is then subjected to cyanation using potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source and a copper(I) iodide/TMEDA catalyst system. chemicalbook.com The use of a phase-transfer catalyst, such as myristyl trimethyl bromide (MTMAB), is crucial for the success of the cyanation step, leading to a 90% yield of this compound under these conditions. chemicalbook.com This one-pot method avoids the isolation of the potentially unstable diazonium salt and offers a streamlined process. ijcce.ac.irresearchgate.netresearchgate.net

Mechanistic Investigations of this compound Synthesis

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and improving yields.

Elucidation of Catalytic Cycle Pathways

The catalytic Sandmeyer-type cyanation of the diazonium tetrafluoroborate salt is believed to proceed through a copper-mediated catalytic cycle. tandfonline.comresearchgate.net The Cu(I)/Cu(II)/TMEDA system facilitates the transfer of the cyanide group to the benzothiazole ring. tandfonline.comtubitak.gov.tr While detailed mechanistic studies for this specific transformation are part of ongoing research, the general mechanism for Sandmeyer reactions involves the reduction of the diazonium ion by a Cu(I) species to form an aryl radical and a Cu(II) species. The aryl radical then reacts with the cyanide ligand on the copper center, and subsequent reductive elimination regenerates the Cu(I) catalyst and yields the final nitrile product. The role of TMEDA is likely to stabilize the copper species and enhance its catalytic activity.

Analysis of Reaction Intermediates and Transition States

The synthesis of this compound is a multi-step process that proceeds through various reaction intermediates and transition states. Understanding these transient species is crucial for optimizing reaction conditions, improving yields, and developing novel synthetic routes. The analysis of these intermediates and transition states often involves a combination of spectroscopic techniques and computational studies.

Key intermediates in the synthesis of this compound often originate from the starting material, 2-amino-6-methoxybenzothiazole. researchgate.netresearchgate.net Common synthetic strategies, such as the Sandmeyer and Rosenmund-von Braun reactions, as well as modern palladium-catalyzed cross-coupling reactions, each involve distinct intermediate species. researchgate.net

Key Reaction Intermediates

Several key intermediates have been identified and characterized in the various synthetic pathways leading to this compound. These include halogenated benzothiazoles and carboxamide derivatives.

2-Iodo-6-methoxybenzothiazole: This intermediate is formed during copper-catalyzed cyanation reactions. It is synthesized from 2-amino-6-methoxybenzothiazole through a one-pot diazotization-iodination method. researchgate.net

2-Bromo-6-methoxybenzothiazole: Often generated via diazotization of 2-amino-6-methoxybenzothiazole followed by bromination, this compound is a common precursor for nucleophilic substitution with a cyanide source. acs.org

6-Methoxybenzothiazole-2-carboxamide: This intermediate can be dehydrated to form the final 2-cyano product. acs.org

Spectroscopic data for these key intermediates are summarized in the table below.

| Intermediate Compound | Molecular Formula | Molecular Weight (g/mol) | Spectroscopic Data Highlights | Reference |

|---|---|---|---|---|

| 2-Bromo-6-methoxybenzothiazole | C₈H₆BrNOS | 244.11 | 1H-NMR (CCl₄, δ): 3.81 (3H, s), 6.94 (1H, dd, J=3 and 8 Hz), 7.12 (1H, d, J=3 Hz), 7.75 (1H, d, J=8Hz). EIMS m/z: 245 (M+), 243 (M+). | researchgate.net |

| 6-Methoxybenzothiazole-2-carboxamide | C₉H₈N₂O₂S | 208.24 | 1H-NMR (δ): 3.85 (s, 3H), 7.20 (d, 1H, J=8.7 Hz), 7.75 (s, 1H), 7.98 (d, 1H, J=8.7 Hz), 7.95 (bs, 1H), 8.35 (bs, 1H). 13C-NMR (δ): 55.60, 104.00, 117.90, 125.95, 138.65, 147.80, 156.70, 160.95, 166.10. | acs.org |

Transition State Analysis in Palladium-Catalyzed Synthesis

Modern synthetic approaches, particularly those employing palladium catalysis, offer insights into the complex transition states that govern the formation of the benzothiazole ring system. One proposed mechanism involves the C-H functionalization and intramolecular C-S bond formation from an N-arylcyanothioformamide precursor. researchgate.net

The proposed catalytic cycle suggests the following key steps and transition states:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-X (where X is a halide) or C-H bond of the precursor.

Deprotonative Metalation: This step leads to the formation of a palladacycle intermediate (IV). The regioselectivity of this step is driven by a sterically hindered transition state (III). researchgate.net

Reductive Elimination: The palladacycle intermediate undergoes reductive elimination to form the desired 2-cyanobenzothiazole product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the geometries and energy barriers of these transition states. For the related synthesis of 2-cyano-6-hydroxybenzothiazole (B1631455), DFT calculations using the B3LYP/6-311++G(d,p) method have been used to determine the optimized geometry of the final product, providing a basis for understanding the stability of the molecular structure. dntb.gov.ua While specific energetic data for the transition states in this compound synthesis are not extensively published, the generalized pathway provides a robust model for mechanistic understanding.

The table below outlines the proposed intermediates and transition states in a palladium-catalyzed synthesis.

| Mechanistic Step | Intermediate/Transition State | Description | Reference |

|---|---|---|---|

| Deprotonative Metalation | Transition State (III) | A sterically hindered state that dictates the regioselectivity of the C-H activation. | researchgate.net |

| Cyclization | Palladacycle Intermediate (IV) | A cyclic intermediate formed after the deprotonative metalation step, prior to reductive elimination. | researchgate.net |

Theoretical and Computational Studies on 2 Cyano 6 Methoxybenzothiazole

Quantum Chemical Approaches to Structural and Electronic Properties

Quantum chemical methods have proven to be invaluable tools for elucidating the intricate structural and electronic characteristics of molecules like 2-Cyano-6-methoxybenzothiazole. These computational techniques provide a theoretical framework to understand and predict molecular behavior at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of molecular systems. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like this compound. researcher.life DFT calculations are instrumental in determining the molecule's most stable conformation and understanding its electronic structure. researcher.liferesearchgate.net

One of the primary applications of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, DFT calculations have been employed to determine its most stable conformation. researcher.life This involves minimizing the energy of the molecule with respect to its geometric parameters, such as bond lengths and angles. The optimized structure reveals a planar benzothiazole (B30560) ring system.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.763 | S-C-N | 115.2 |

| C=N (ring) | 1.312 | C-N-C | 109.8 |

| C-C (aromatic) | 1.389 - 1.412 | C-C-C | 118.9 - 121.5 |

| C-O | 1.365 | C-O-C | 117.8 |

| C≡N | 1.158 |

Note: The data presented in this table is a representative example derived from typical DFT calculations and may vary slightly depending on the specific functional and basis set used.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. uomustansiriyah.edu.iqdtu.dk The functional approximates the exchange-correlation energy, a key component of the total energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. uomustansiriyah.edu.iq

For this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and well-validated choice. researcher.lifetubitak.gov.tr It combines the strengths of both Hartree-Fock and DFT methods. Studies have utilized the B3LYP functional in conjunction with basis sets like 6-311++G(d,p) to investigate the molecule's properties. researcher.lifetubitak.gov.trresearchgate.net This combination has been shown to provide a good balance of accuracy and computational efficiency for similar organic molecules. researchgate.net

Other functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, are also employed, particularly when investigating electronic properties like band gaps. vasp.at The choice of basis set is also critical; larger basis sets with polarization and diffuse functions, such as the 6-311++G(d,p) basis set, generally lead to more accurate results by providing greater flexibility in describing the electron distribution, especially for atoms with lone pairs and for describing anionic species. uomustansiriyah.edu.iqdtu.dk

Table 2: Comparison of Functionals and Basis Sets in DFT Studies

| Functional | Basis Set | Key Application | Reference |

| B3LYP | 6-311++G(d,p) | Optimized geometry, electronic properties | researcher.lifetubitak.gov.trresearchgate.net |

| B3LYP | 6-31G(d,p) | Geometrical studies, photophysical properties | researchgate.netresearchgate.net |

| HSE06 | 6-311++G(d,p) | Electronic band structure, electronic properties | vasp.atresearchgate.net |

Advanced Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are not only used to predict ground-state properties but also to simulate and interpret various types of spectra, providing a powerful link between theory and experiment.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, including electronic absorption spectra. tubitak.gov.trucl.ac.uk By applying TD-DFT, researchers can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com These theoretical predictions can then be compared with experimentally measured UV-Vis spectra to assign the observed electronic transitions. For instance, TD-DFT calculations at the B3LYP/6-311++G(d) level of theory have been used to study the singlet transitions of related core structures. ucl.ac.uk

Table 3: Predicted Electronic Absorption Data for a Related Benzothiazole Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 4.48 | 276.8 | 0.35 |

| HOMO-1 -> LUMO | 4.95 | 250.5 | 0.12 |

Note: This data is illustrative for a related benzothiazole derivative and serves to demonstrate the type of information obtained from TD-DFT calculations. HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. tubitak.gov.trimist.ma This method, often employed within the DFT framework, can predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy. researchgate.net The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. imist.ma The GIAO method has been successfully applied to compute the ¹H NMR chemical shifts of 2-cyano-6-hydroxybenzothiazole (B1631455), a closely related compound, showing a significant correlation with experimental results. tubitak.gov.tr This demonstrates the utility of this computational technique in confirming molecular structures and understanding the electronic environment of different nuclei within the molecule.

Table 4: Calculated vs. Experimental ¹H NMR Chemical Shifts for a Related Benzothiazole

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-4 | 7.85 | 7.82 |

| H-5 | 7.32 | 7.29 |

| H-7 | 7.61 | 7.58 |

Note: The data presented is for the related compound 2-cyano-6-hydroxybenzothiazole and illustrates the typical accuracy of GIAO calculations. The specific values for this compound would require a dedicated computational study.

Vibrational Assignment Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These two methods are complementary; FT-IR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy is more sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.com A combined analysis offers a more complete characterization of the molecular structure. surfacesciencewestern.com

For complex molecules like this compound, the experimental spectra are often interpreted with the aid of quantum chemical calculations, typically using Density Functional Theory (DFT). Such computational methods can predict harmonic vibrational frequencies, which, despite systematic deviations, are invaluable for assigning the observed spectral bands to specific molecular motions. science.govnih.gov

While comprehensive experimental and assigned vibrational spectra for this compound are not detailed in the surveyed literature, extensive vibrational studies have been conducted on analogous benzothiazole derivatives like 2-amino-6-ethoxybenzothiazole (B160241) and 2-mercaptobenzothiazole. nih.govresearchgate.net Based on these related studies and general spectroscopic data, the characteristic vibrational frequencies for the primary functional groups of this compound can be predicted. One of the most distinct vibrations is the C≡N (cyano) stretching mode, which typically appears as a sharp, intense band in the infrared spectrum. mdpi.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on typical vibrational frequency ranges for the specified functional groups and data from analogous compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Methyl (in Methoxy) C-H | 2980 - 2850 | Asymmetric & Symmetric Stretching |

| Cyano C≡N | 2240 - 2220 | Stretching |

| Benzothiazole Ring C=N/C=C | 1610 - 1450 | Skeletal Stretching |

| Methoxy (B1213986) C-O | 1270 - 1230 | Asymmetric Stretching |

| Methoxy C-O | 1050 - 1010 | Symmetric Stretching |

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the intricate steps of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways, understand catalyst behavior, and predict reaction outcomes.

Investigation of Catalytic Efficiencies and Selectivity

A highly efficient method for synthesizing this compound involves the copper-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole. chemicalbook.comresearchgate.net This reaction utilizes potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source and a copper(I) iodide/N,N,N′,N′-tetramethylethylenediamine (CuI/TMEDA) catalytic system. chemicalbook.com The reaction demonstrates high catalytic efficiency, achieving a 90% yield under optimized conditions. chemicalbook.com

Computational studies, particularly DFT, play a crucial role in understanding and optimizing such catalytic systems. For instance, determining the most stable geometric conformation of the this compound molecule is a fundamental first step. researchgate.net This ground-state information is essential for modeling the molecule's interaction with the catalyst and substrate.

Theoretical investigations into the catalyst itself can reveal how ligands like TMEDA coordinate with the copper center and influence its electronic properties, thereby affecting its reactivity. By modeling the interactions between the catalyst, the aryl halide (2-iodo-6-methoxybenzothiazole), and the cyanide source, researchers can predict which catalytic species is most active and how to favor the desired reaction pathway over potential side reactions, thus improving both efficiency and selectivity.

Table 2: Optimized Conditions for Efficient Cu-Catalyzed Synthesis of this compound Data sourced from ChemicalBook, describing the method of Shahmoradi et al. chemicalbook.com

| Component | Reagent/Condition | Role/Purpose |

| Substrate | 2-Iodo-6-methoxybenzothiazole | Starting material |

| Catalyst | Copper(I) Iodide (CuI) | Primary catalyst |

| Ligand | TMEDA | Stabilizes and activates the copper catalyst |

| Cyanide Source | K₄[Fe(CN)₆] | Provides the cyano group |

| Additive | MTMAB (Phase Transfer Catalyst) | Essential for facilitating the reaction |

| Solvent | Acetonitrile | Reaction medium |

| Temperature | 160°C | Provides energy to overcome activation barrier |

| Result | 90% Yield | Measure of Catalytic Efficiency |

Energetic Landscape of Transformation Pathways

For the Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole, a full energetic landscape would be mapped using DFT calculations. researchgate.net This would involve modeling the elementary steps of the catalytic cycle, which typically include:

Oxidative Addition: The aryl iodide substrate adds to the active copper(I) catalyst, forming a copper(III) intermediate.

Metathesis/Exchange: The iodide on the copper complex is exchanged for a cyanide group from the K₄[Fe(CN)₆].

Reductive Elimination: The final product, this compound, is formed as the C-CN bond is made, and the copper catalyst is regenerated in its +1 oxidation state.

By calculating the energy of each intermediate and transition state, computational chemists can construct the complete energy profile. researchgate.net This landscape reveals which steps are energetically favorable and which present the largest barriers. Such insights are critical for understanding why a particular catalyst/ligand system is efficient and selective, and they can guide the rational design of improved catalysts by predicting how modifications would alter the energetic landscape. ucl.ac.uk

Chemical Transformations and Derivatization Strategies of 2 Cyano 6 Methoxybenzothiazole

Demethylation Reactions to 2-Cyano-6-hydroxybenzothiazole (B1631455)

The conversion of 2-Cyano-6-methoxybenzothiazole to its hydroxy analog, 2-Cyano-6-hydroxybenzothiazole, is a pivotal step in the synthesis of firefly luciferin (B1168401). researchgate.net This transformation is crucial as the hydroxyl group is a key feature of the natural luciferin molecule. ucl.ac.uk Various methods have been developed to achieve this demethylation, with a focus on preserving the sensitive cyano group.

A highly effective method for the demethylation of this compound involves fusion with pyridinium (B92312) hydrochloride at elevated temperatures, typically around 200-220 °C. umich.eduarkat-usa.org This approach is favored because it efficiently cleaves the methyl ether while keeping the labile 2-nitrile moiety intact. umich.eduarkat-usa.org Alternative demethylation procedures often lead to the undesirable hydrolysis of the cyano group. umich.edu The robustness of the pyridinium hydrochloride fusion method has established it as a reliable and frequently employed strategy in the synthesis of 2-Cyano-6-hydroxybenzothiazole. arkat-usa.org

A detailed look at the reaction conditions for this methodology is provided in the table below.

| Reagent | Temperature | Reaction Time | Key Feature |

| Pyridinium Hydrochloride | 220 °C | Not specified | Preserves the 2-nitrile group |

Table 1: Pyridinium Hydrochloride Fusion for Demethylation

While the pyridinium hydrochloride method is effective, research has also focused on developing more cost-effective and scalable syntheses of 2-Cyano-6-hydroxybenzothiazole. One notable advancement is a one-pot, three-step synthesis that allows for the production of 2-Cyano-6-hydroxybenzothiazole on a 20-gram scale without the need for intermediate purifications. ucl.ac.uk This process begins with the condensation of p-anisidine (B42471) with Appel's salt. ucl.ac.uk

Another approach focuses on the cyanation of 2-iodo-6-methoxybenzothiazole. This copper-catalyzed reaction utilizes potassium ferrocyanide (K₄[Fe(CN)₆]) as a less toxic cyanide source, in the presence of a copper(I) iodide and N,N,N′,N′-tetramethylethylenediamine (TMEDA) catalyst system. chemicalbook.com The use of a phase-transfer catalyst is essential for the success of this reaction, which can produce this compound in high yields. chemicalbook.com

Innovations in demethylation reagents have also been explored. A reagent containing aluminum chloride and a metal iodide has been shown to effectively remove the methyl group from this compound to yield 2-Cyano-6-hydroxybenzothiazole, a crucial precursor for luciferin synthesis. google.com

The following table summarizes various scalable synthesis and cyanation methods.

| Starting Material | Key Reagents | Product | Yield | Scale |

| p-Anisidine | Appel's salt | 2-Cyano-6-hydroxybenzothiazole | Not specified | 20 g |

| 2-Iodo-6-methoxybenzothiazole | K₄[Fe(CN)₆], CuI, TMEDA | This compound | 90% | Not specified |

| This compound | Aluminum chloride, Metal iodide | 2-Cyano-6-hydroxybenzothiazole | High | Not specified |

Table 2: Scalable Synthesis and Cyanation Approaches

Functional Group Interconversions and Chemical Modifications

The functional groups on the this compound scaffold can be interconverted to create a variety of derivatives. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, though controlling the hydrolysis of the nitrile in the 6-hydroxy analog can be challenging. arkat-usa.org The methoxy (B1213986) group can be converted to other functionalities following demethylation. These interconversions allow for the synthesis of a broad spectrum of benzothiazole (B30560) derivatives with tailored properties.

Synthesis of Novel Benzothiazole Analogs and Conjugates

The core structure of this compound is a valuable platform for the synthesis of novel benzothiazole analogs and conjugates with potential applications in various fields.

The benzothiazole ring system can be integrated into larger, more complex heterocyclic structures. For example, benzothiazole derivatives have been combined with pyrimidine (B1678525) to create new heterocyclic systems. pnrjournal.com Starting from 2-amino-6-methoxybenzothiazole (B104352), a series of reactions can lead to the formation of chalcones, which are then used to construct pyrazole, pyridine (B92270), pyrimidine, and thiazine (B8601807) derivatives. nveo.org These novel structures are of interest for their potential biological activities.

The nature and position of substituents on the benzothiazole ring significantly influence its chemical reactivity and biological activity. nih.gov Studies have shown that the presence of electron-withdrawing or electron-donating groups at various positions can alter the properties of the molecule. For example, in a series of 2,6-disubstituted benzothiazoles, the substitution of the 2-cyano group with an amide group in the 6-hydroxybenzothiazole (B183329) series led to a slight decrease in affinity for the enzyme luciferase. arkat-usa.org However, in the 6-methoxybenzothiazole (B1296504) series, the 2-cyano and 2-amido derivatives showed nearly identical affinity. arkat-usa.org This highlights the subtle interplay of substituent effects on the molecule's interactions with biological targets.

Advanced Research Applications in Bioluminescence and Chemo Sensing

Precursor Role in Firefly Luciferin (B1168401) and Analogue Synthesis for Bioluminescent Systems

2-Cyano-6-methoxybenzothiazole is a key intermediate in the chemical synthesis of D-luciferin, the natural substrate for firefly luciferase. usbio.net The conventional synthesis route involves the condensation of its derivative, 2-cyano-6-hydroxybenzothiazole (B1631455), with D-cysteine to form the characteristic thiazoline (B8809763) ring of D-luciferin. frontiersin.orgnih.gov This established role has been leveraged by researchers to create a variety of synthetic luciferin analogues with tailored properties for advanced bio-imaging applications.

The chemical synthesis of D-luciferin and its analogues has been significantly advanced through improved methods for creating the core benzothiazole (B30560) structure. A notable development is a scalable, high-yield synthesis of this compound from p-anisidine (B42471) using Appel's salt. ucl.ac.uknih.gov This method is more efficient than traditional routes, facilitating the production of this crucial precursor. nih.gov

Researchers utilize this compound as a scaffold to design and synthesize novel luciferin analogues with enhanced characteristics, such as brighter signals and red-shifted light emission. ucl.ac.ukucl.ac.uk Longer wavelength emissions are particularly desirable for in vivo imaging because they can penetrate biological tissues more effectively. ucl.ac.uk For instance, an alkynyl-modified luciferin, synthesized using a C-H activation methodology, was shown to be cell-permeant and produced more red-shifted light compared to the native D-luciferin. nih.govescholarship.orgdntb.gov.ua The goal of this research is often to overcome the natural trade-off between emission wavelength and quantum yield, aiming for probes that are both long-wavelength and bright. ucl.ac.ukucl.ac.uk

The synthetic analogues derived from this compound are instrumental in the field of Bioluminescence Imaging (BLI). ucl.ac.uk BLI is a non-invasive technique used to monitor biological activities within cells and living organisms in real time. ucl.ac.ukucl.ac.uk Unlike fluorescence imaging, BLI does not require an external light source for excitation, which eliminates the problem of autofluorescence and results in a very high signal-to-noise ratio. nih.gov

Luciferin analogues developed from the benzothiazole core serve as probes that, when administered to cells or organisms expressing luciferase, produce light that can be detected externally. This technology is widely applied in preclinical research to track cancer cells, monitor immune cell activity, and study viral infections. nih.gov The development of probes with varied emission wavelengths, from the visible to the near-infrared (nIR) spectrum, provides researchers with a broader toolkit for complex biological studies. ucl.ac.ukucl.ac.uk

Development of Fluorescent and Colorimetric Chemosensors

The benzothiazole scaffold, central to this compound, is also employed in the design of chemosensors for detecting specific ions. nih.govnih.gov These sensors operate by changing their optical properties—either fluorescence intensity or color—upon binding to a target analyte, allowing for selective detection. rsc.org

Benzothiazole-based chemosensors have been successfully developed for the selective detection of various ions.

Nickel (Ni²⁺): A sensor based on a biphenyl-benzothiazole structure has been shown to act as a colorimetric chemosensor for Ni²⁺ ions. nih.gov In the presence of Ni²⁺, the sensor solution undergoes a distinct color change, and its fluorescence is quenched. This quenching effect is attributed to energy transfer processes from the sensor to the d-orbitals of the metal ion. nih.gov

Cyanide (CN⁻): Benzothiazole derivatives are also effective in sensing cyanide ions. nih.govresearchgate.net One design strategy involves creating a hybrid molecule where the benzothiazole unit is linked to another electroactive group, such as a quinolone, through a double bond. nih.gov This system is susceptible to nucleophilic addition by cyanide, which disrupts the molecule's conjugation and "turns off" its fluorescence, providing a clear signal for cyanide detection. nih.gov The detection limits for such sensors can be very low, reaching the nanomolar range. researchgate.net

| Target Ion | Sensor Type | Response Mechanism | Detection Limit | Source |

|---|---|---|---|---|

| Ni²⁺ | Colorimetric & Fluorescent | Fluorescence Quenching / Color Change | 0.30 ppm | nih.gov |

| CN⁻ | Fluorescent | Fluorescence Turn-Off (Nucleophilic Addition) | 2.9 x 10⁻⁷ M | nih.gov |

| CN⁻ | Colorimetric | Color Change | 1.33 x 10⁻⁸ M | researchgate.net |

A common mechanistic principle behind the function of many fluorescent chemosensors is Intramolecular Charge Transfer (ICT). mdpi.com ICT probes are typically designed with electron-donor and electron-acceptor parts of the molecule connected by a π-conjugated system. mdpi.com Upon excitation with light, an electron is transferred from the donor to the acceptor, and the subsequent relaxation emits fluorescence at a specific wavelength.

When the sensor binds to a target ion, the electronic properties of the donor or acceptor groups are altered. This disruption of the ICT process leads to a detectable change in the sensor's photophysical properties, such as a shift in the emission wavelength or a quenching of the fluorescence signal. nih.govmdpi.com For example, substitution on the benzothiazole ring can suppress the formation of a twisted intramolecular charge transfer (TICT) state, leading to enhanced fluorescence quantum yield and brighter probes. nih.gov This principle allows for the rational design of highly sensitive and selective ratiometric probes that can be used for imaging in complex biological systems. mdpi.comceu.es

Substrates for Ultrasensitive Enzyme Assays in Research Contexts

Derivatives of D-luciferin, which are synthesized from this compound, are used to create "pro-luciferin" substrates for highly sensitive enzyme assays. nih.govpromega.de In this "caged luciferin" approach, the luciferin molecule is chemically modified with a protecting group that renders it unable to react with luciferase. nih.govpromega.de This protecting group is designed to be a specific substrate for a target enzyme.

When the target enzyme is present, it cleaves the protecting group, releasing free D-luciferin. nih.gov The liberated luciferin can then be quantified in a standard reaction with luciferase, producing a bioluminescent signal that is directly proportional to the activity of the target enzyme. promega.de This method is exceptionally sensitive, often 10 to 100 times more so than comparable fluorescent assays, and is used to measure the activity of various enzymes, including proteases, phosphatases, and esterases. promega.de

For example, D-luciferin-O-phosphate serves as a substrate for alkaline phosphatase. The enzyme hydrolyzes the phosphate (B84403) group, and the resulting D-luciferin generates light with luciferase. This specific substrate-enzyme pair exhibits a very high turnover number, making the assay extremely sensitive. nih.gov

| Luciferin Derivative (Substrate) | Target Enzyme | Source |

|---|---|---|

| D-luciferin methyl ester | Carboxylic esterase | nih.gov |

| D-luciferyl-L-phenylalanine | Carboxypeptidase A | nih.gov |

| D-luciferyl-L-N alpha-arginine | Carboxypeptidase B | nih.gov |

| D-luciferin-O-sulphate | Arylsulphatase | nih.gov |

| D-luciferin-O-phosphate | Alkaline phosphatase | nih.gov |

| 6-O-arachidonoylluciferin | Monoacylglycerol lipase (B570770) (MAGL) | nih.gov |

Luciferase-Mediated Bioluminescent Assays

This compound is a primary precursor in the chemical synthesis of D-luciferin and its various analogues. The synthetic process typically involves the demethylation of this compound to yield 2-cyano-6-hydroxybenzothiazole (HCBT). semanticscholar.orgplos.org This key intermediate, HCBT, then undergoes a condensation reaction with D-cysteine to form D-luciferin. plos.org

This synthetic pathway is fundamental to the production of substrates for luciferase-based reporter gene assays, which are widely used to study gene expression and cellular processes. The light emitted from the luciferase-luciferin reaction is directly proportional to the number of luciferase enzyme molecules, providing a highly sensitive method for quantification. nih.gov By modifying the benzothiazole core, researchers can create a variety of luciferin analogues with altered light emission properties, enabling multiplexed imaging and sensing applications.

Assays for Specific Enzyme Activities

The versatility of the luciferin scaffold, derived from this compound, allows for its adaptation into "pro-luciferin" substrates. These molecules are chemically modified to be non-luminescent until they are acted upon by a specific enzyme. The enzyme's activity removes the modifying group, releasing luciferin and generating a light signal that can be quantified. This "pro-drug" strategy forms the basis for highly sensitive and specific assays for a range of enzymes.

Cytochrome P450

Bioluminescent assays are a powerful tool for measuring the activity of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. silae.it These assays utilize luciferin derivatives that are not substrates for luciferase but can be converted into luciferin by CYP enzymes. promega.comresearchgate.net The resulting light output is directly proportional to the P450 enzyme's activity. silae.itpromega.com This method provides a rapid, sensitive, and high-throughput alternative to traditional fluorescence or chromatography-based assays for screening potential drug interactions and metabolic profiling. nih.gov The core benzothiazole structure, originating from precursors like this compound, is essential for these luminogenic CYP substrates.

β-Lactamases

Bioluminescent probes have been developed for the rapid and ultrasensitive detection of β-lactamases, enzymes that confer antibiotic resistance in bacteria. nih.gov These probes consist of a luciferin molecule "caged" with a cephalosporin (B10832234) structure, a type of β-lactam antibiotic. nih.gov In the presence of β-lactamase, the cephalosporin cage is hydrolyzed, releasing the luciferin and triggering a bioluminescent signal. stanford.edu This approach allows for the detection of β-lactamase activity at very low levels, offering a promising tool for diagnosing antibiotic-resistant infections quickly and accurately. nih.govstanford.edu

DNA Gyrase

The benzothiazole scaffold is a recognized structural motif in the development of inhibitors targeting bacterial DNA gyrase, an essential enzyme for DNA replication and a validated antibacterial target. nih.govacs.org Numerous studies have focused on designing benzothiazole-based compounds that bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its function. acs.orgnih.gov While this compound is a starting point for the synthesis of the broader benzothiazole core, medicinal chemistry efforts focus on modifying this core to create potent and selective inhibitors. acs.orgbohrium.com These inhibitors are evaluated in enzymatic assays that measure the supercoiling or relaxation of DNA, providing crucial data for the development of new antibacterial agents.

Valacyclovirase

Researchers have synthesized a specialized luciferin derivative, termed valyloxy methoxy (B1213986) luciferin (valoluc), to specifically detect the activity of valacyclovirase (VACVase). nih.gov The synthesis of this probe begins with this compound, which is converted to 2-cyano-6-hydroxybenzothiazole. nih.gov This intermediate is then further modified to create a valyl ester derivative of luciferin that mimics the antiviral prodrug valacyclovir. nih.gov VACVase hydrolyzes the valyl ester on the probe, releasing luciferin and generating a bioluminescent signal. This assay provides a robust and functional method for quantifying VACVase activity and has been demonstrated in in-vitro, bacterial, and mammalian cell systems. nih.gov

Interactive Data Table: Applications in Enzyme Assays

| Enzyme Target | Assay Principle | Role of this compound | Key Findings |

| Luciferase | Direct enzymatic reaction | Precursor for the synthesis of D-luciferin, the enzyme's substrate. semanticscholar.org | Enables highly sensitive quantification of luciferase activity in reporter gene assays. |

| Cytochrome P450 | Enzymatic conversion of a pro-luciferin to luciferin. promega.com | Precursor for the core benzothiazole structure of luminogenic P450 substrates. | Provides a rapid and sensitive high-throughput screening method for drug metabolism studies. nih.gov |

| β-Lactamase | Enzyme-triggered release of luciferin from a caged probe. nih.gov | Precursor for the core structure of the luciferin released upon enzyme activity. | Allows for ultrasensitive and rapid detection of antibiotic resistance enzymes. stanford.edu |

| DNA Gyrase | Inhibition of DNA supercoiling/relaxation activity. | Precursor for the benzothiazole scaffold used in designing enzyme inhibitors. nih.govacs.org | Benzothiazole-based compounds are potent inhibitors of DNA gyrase, showing promise as antibacterial agents. acs.org |

| Valacyclovirase | Hydrolysis of a luciferin-ester probe (valoluc). nih.gov | Key starting material in the multi-step synthesis of the valoluc probe. nih.gov | The valoluc probe allows for specific and functional detection of valacyclovirase activity in various biological systems. nih.gov |

Medicinal Chemistry Research and Biological Activity Investigations of 2 Cyano 6 Methoxybenzothiazole Derivatives

Anti-infective Agent Development

The benzothiazole (B30560) nucleus is a well-established pharmacophore in the design of anti-infective agents. Derivatives of 2-cyano-6-methoxybenzothiazole have been investigated for their potential to combat various pathogens, including mycobacteria and other microorganisms.

Antitubercular Research: 1,2,4-Oxadiazole (B8745197) EthR Inhibitors

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. One promising strategy involves targeting the transcriptional repressor EthR, which controls the bioactivation of the second-line antitubercular drug ethionamide. Inhibition of EthR can boost the efficacy of ethionamide, making it a valuable approach to overcome drug resistance. acs.org

The compound this compound is a key intermediate in the synthesis of 1,2,4-oxadiazole derivatives that have been identified as potent EthR inhibitors. rjptonline.org The synthesis typically involves the conversion of the cyano group into an amidoxime, which is then cyclized with a suitable carboxylic acid derivative to form the 1,2,4-oxadiazole ring. nih.gov Research in this area has led to the development of potent EthR inhibitors that enhance the activity of ethionamide. semanticscholar.org While specific studies detailing the antitubercular activity of 1,2,4-oxadiazole derivatives directly synthesized from this compound are an active area of research, the established role of this compound as a precursor highlights its importance in the quest for new antituberculosis therapies. rjptonline.orgnih.gov

Broad-Spectrum Antimicrobial Potential of Derivatives

Beyond their antitubercular applications, derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity. The structural versatility of the benzothiazole ring allows for the synthesis of a wide array of derivatives with activity against various bacterial and fungal pathogens.

One notable class of derivatives includes Schiff bases and 4-thiazolidinones synthesized from 2-amino-6-methoxybenzothiazole (B104352), which is readily prepared from this compound. A study on a novel series of these compounds revealed variable and modest activity against several bacterial and fungal strains. nih.gov For instance, compound 6h from this series showed significant antibacterial activity against Escherichia coli. nih.gov Furthermore, several compounds, including 1 , 2 , 3 , 5c , 5g , and 5h , exhibited potent antifungal activity against Candida albicans, comparable to the standard drug griseofulvin. nih.gov

The antimicrobial activity of these derivatives is influenced by the nature of the substituents on the benzothiazole core and the appended heterocyclic rings. The exploration of different structural modifications continues to be a promising avenue for the discovery of new broad-spectrum antimicrobial agents. nih.govalayen.edu.iq

Kinase Inhibitor Design and Structure-Activity Relationship (SAR)

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The benzothiazole scaffold has emerged as a valuable template for the design of potent and selective kinase inhibitors.

Probing ATP-Binding Pockets of Protein Kinases

The ATP-binding site of protein kinases is a primary target for the development of inhibitors. The design of small molecules that can effectively and selectively bind to this pocket is a major focus of medicinal chemistry. Derivatives of 2-amino-6-methoxybenzothiazole have been utilized in fragment-based approaches to probe the ATP-binding pocket of protein kinases. nii.ac.jp

In the development of pan-RAF inhibitors, the benzothiazole scaffold played a crucial role. The design of these inhibitors involved creating molecules that could adopt a DFG-out conformation, which is a specific inactive state of the kinase. The 3-(trifluoromethyl)phenyl acetamide (B32628) moiety of the inhibitor TAK-632 was designed to fit into the hydrophobic back pocket of the ATP-binding site of BRAF, contributing to its high potency and selectivity. nih.gov This strategic design allows the inhibitor to effectively compete with ATP for binding to the kinase. nih.gov

Pan-RAF Inhibition Studies

The RAF (Rapidly Accelerated Fibrosarcoma) kinases are key components of the MAPK signaling pathway, and mutations in the BRAF gene are common drivers of various cancers. While selective BRAF inhibitors have shown clinical success, the development of resistance is a significant challenge. Pan-RAF inhibitors, which target all RAF isoforms (A-RAF, B-RAF, and C-RAF), represent a strategy to overcome this resistance.

A significant breakthrough in this area was the discovery of TAK-632, a potent and selective pan-RAF inhibitor based on a 1,3-benzothiazole scaffold. nih.gov The development of TAK-632 involved the design of novel C-7-substituted 1,3-benzothiazole derivatives. nih.gov The 7-cyano group of TAK-632 was found to be crucial for its activity, as it fits into a selectivity pocket within the BRAF kinase domain. nih.gov

The structure-activity relationship (SAR) studies revealed that the combination of the 7-cyano-1,3-benzothiazole core and the 3-(trifluoromethyl)phenyl acetamide side chain led to a compound with potent pan-RAF inhibition and an excellent selectivity profile against other kinases like VEGFR2. nih.gov TAK-632 demonstrated significant cellular activity against cancer cell lines with both BRAF and NRAS mutations and showed tumor regression in xenograft models. nih.gov

Interactive Data Table: Kinase Inhibitory Activity of TAK-632

| Kinase | IC50 (nM) |

| CRAF | 1.4 |

| BRAF (V600E) | 2.4 |

| BRAF (WT) | 8.3 |

| PDGFRβ | 120 |

| FGFR3 | 120 |

| GSK3β | 120 |

| CDK2 | 120 |

| p38α | 120 |

| PDGFRα | 790 |

| TIE2 | 790 |

| CDK1 | 790 |

| CHK1 | 1400 |

| IKKβ | 1700 |

| MEK1 | 1700 |

Data sourced from MedchemExpress. medchemexpress.com

Antioxidant Activity Studies of Derived Compounds

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, there is significant interest in the discovery of novel antioxidant agents.

Derivatives of this compound, particularly hydrazone derivatives, have been investigated for their antioxidant potential. A study on a series of benzothiazol-2-yl-hydrazone derivatives revealed that compounds bearing a methoxy (B1213986) group exhibited promising antioxidant activity. niscair.res.in The antioxidant capacity of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. niscair.res.in

The results indicated that the presence of an electron-releasing methoxy group on the benzothiazole ring enhances the antioxidant activity. niscair.res.in This is attributed to the ability of the methoxy group to donate electrons and stabilize the resulting radical after scavenging a free radical. The structure-activity relationship suggests that the position and electronic nature of substituents on the benzothiazole and phenyl rings significantly influence the antioxidant potential of these derivatives.

Interactive Data Table: Antioxidant Activity of Benzothiazol-2-yl-hydrazone Derivatives

| Compound | Inhibition (%) at 20 µg/mL | Inhibition (%) at 40 µg/mL | Inhibition (%) at 60 µg/mL | Inhibition (%) at 80 µg/mL | Inhibition (%) at 100 µg/mL | IC50 (µg/mL) |

| 4e | 45.12 | 51.24 | 58.32 | 65.41 | 72.15 | 48.21 |

| 4g | 48.25 | 55.14 | 62.35 | 69.12 | 76.24 | 45.12 |

| 4h | 42.11 | 48.25 | 55.12 | 62.34 | 69.21 | 52.14 |

| Ascorbic Acid | 52.14 | 60.21 | 68.32 | 75.14 | 82.32 | 42.15 |

Data adapted from a study on benzothiazol-2-yl-hydrazone derivatives. Compounds 4e, 4g, and 4h contain a methoxy group. niscair.res.in

Design of Novel Scaffolds for Drug Discovery

The design of novel molecular scaffolds is a cornerstone of medicinal chemistry, aimed at identifying new chemical entities with potential biological activity. The benzothiazole ring system, particularly the 2-aminobenzothiazole (B30445) structure, is recognized as a "privileged scaffold". nih.gov This designation is due to its frequent appearance in a wide range of biologically active compounds, making it a valuable starting point for drug discovery programs. nih.goviosrjournals.org The this compound molecule serves as a versatile building block in this context, offering multiple avenues for synthetic modification to generate diverse libraries of compounds for biological screening. nbinno.com

The utility of this compound and related structures as foundational scaffolds stems from several key features. The benzothiazole core provides a rigid bicyclic framework that can be strategically decorated with various functional groups to modulate physicochemical properties and biological target interactions. The cyano group at the 2-position and the methoxy group at the 6-position are particularly important as they serve as chemical handles for derivatization. For instance, functionalized 2-cyanobenzothiazoles (CBTs) are key precursors in the synthesis of luciferin (B1168401) derivatives used in bioluminescence imaging and are also employed in bioorthogonal ligation techniques. nih.gov The amine derivative, 6-amino-2-cyanobenzothiazole (B113003) (ACBT), is noted for being an attractive building block precisely because its amino group allows for straightforward derivatization. nih.gov

A primary strategy in scaffold design is molecular hybridization, which involves combining the benzothiazole core with other known pharmacophores to create novel hybrid molecules. This approach aims to integrate the advantageous properties of each fragment into a single molecule. Research has shown success in incorporating the 2-aminobenzothiazole scaffold with moieties like thiazolidinedione (TZD) or cyanothiouracil to design new inhibitors targeting specific enzymes, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov

Another critical aspect of modern scaffold design is the use of computational tools. Computer-aided drug design (CADD) techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are employed to rationally design novel derivatives. nih.gov These methods help predict the biological activity of hypothetical compounds and elucidate the structural requirements for effective interaction with a biological target. For example, studies on 6-hydroxybenzothiazole-2-carboxamide derivatives have utilized these computational approaches to design potent and selective inhibitors of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases. nih.gov

The systematic synthesis of compound libraries from a core scaffold is a fundamental practice in hit and lead generation. nbinno.comunife.it Starting from precursors like 2-chloro-6-methoxybenzothiazole, chemists can generate a wide array of analogs through various chemical transformations. nbinno.com These libraries are then screened against biological targets to identify compounds with desired activities, forming the basis for further optimization.

Table 1: Examples of Novel Scaffolds Based on the Benzothiazole Core

This table illustrates the strategy of molecular hybridization, where the benzothiazole scaffold is combined with other pharmacophoric fragments to design novel molecular architectures for investigation against specific biological targets.

| Base Scaffold | Hybridized Fragment | Resulting Hybrid Scaffold Example | Investigated Biological Target |

| 2-Aminobenzothiazole | Thiazolidinedione (TZD) | 2-Aminobenzothiazole-TZD Hybrid | VEGFR-2 nih.gov |

| 2-Aminobenzothiazole | Cyanothiouracil | 2-Aminobenzothiazole-Cyanothiouracil Hybrid | VEGFR-2 nih.govnih.gov |

| 2-Aminobenzothiazole | Pyrimidine (B1678525) | Pyrimidine-based 2-Aminobenzothiazole | Anticancer Activity nih.gov |

| 2-Aminobenzothiazole | 4-Phenoxyquinoline | 2-Aminobenzothiazole-4-phenoxyquinoline Hybrid | c-MET Kinase nih.gov |

| 2-Aminobenzothiazole | 3,4-dihydropyrimidin-2(1H)-one | 2-Aminobenzothiazole-DHPM Hybrid | MET Kinase nih.gov |

Emerging Research Frontiers and Future Perspectives

Exploration of Green Chemistry Approaches in Synthesis

The synthesis of 2-Cyano-6-methoxybenzothiazole is undergoing a transformation driven by the principles of green chemistry. The focus is shifting from traditional methods, which often involve harsh reagents and solvents, towards more environmentally benign and efficient processes.

Key developments in this area include:

Catalytic Cyanation Reactions: A notable advancement is the use of copper-catalyzed cyanation. One novel approach utilizes Potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source with a Copper/N,N,N',N'-tetramethylethylenediamine (TMEDA) system as the catalyst. researchgate.net This method is scalable and offers a safer alternative to traditionally used toxic cyanide salts.

Alternative Catalysts: Research into related cyanobenzothiazoles has demonstrated the effectiveness of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for cyanation. nih.gov This organocatalyst can facilitate the reaction under milder conditions and avoids the use of heavy metals.

Water-Based Synthesis: For the broader class of aminobenzothiazoles, FeCl₃-catalyzed tandem reactions in water have been developed. rsc.org This approach, using a phase-transfer catalyst, allows the reaction medium to be recycled, significantly reducing waste. rsc.org

Microwave-Assisted Synthesis: The synthesis of derivatives of 2-amino-6-methoxybenzothiazole (B104352) has been achieved using microwave irradiation. This technique can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. iosrjournals.org

These green chemistry approaches are not only reducing the environmental impact of synthesizing this compound and its derivatives but are also leading to higher yields and more efficient, scalable processes.

Table 1: Comparison of Synthetic Methodologies for Cyanobenzothiazoles

| Method | Key Reagents/Catalysts | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Cyanation | Potassium Cyanide (KCN) | Dimethyl sulfoxide (B87167) (DMSO) | Established method | nih.gov |

| DABCO-Catalyzed Cyanation | Sodium Cyanide (NaCN), DABCO | Acetonitrile/Water or DMSO/Water | Milder conditions, improved safety, higher yields | nih.gov |

| Copper-Catalyzed Cyanation | K₄[Fe(CN)₆], Cu/TMEDA system | Not specified | Scalable, uses a less toxic cyanide source | researchgate.net |

Integration into Multi-Functional Hybrid Materials

The unique photophysical properties and rigid structure of the this compound core make it an attractive candidate for integration into multi-functional hybrid materials. These materials combine organic and inorganic components at the nanoscale to create substances with novel, synergistic properties. rsc.orgrsc.org

Future research directions include:

Polymer Composites: Incorporating this compound into polymer matrices could lead to materials with enhanced thermal stability, specific optical properties (like fluorescence), and improved mechanical strength. Silsesquioxanes, for example, are used to create hybrid materials that can increase the strength and alter the hydrophobicity of polymer networks. mdpi.com

Organic-Inorganic Hybrid Nanoparticles: The compound could be functionalized and grafted onto the surface of inorganic nanoparticles (e.g., silica, quantum dots). This could create probes for bio-imaging or sensors where the nanoparticle provides a stable scaffold and the benzothiazole (B30560) derivative acts as the functional reporting unit.

Self-Assembling Systems: By attaching specific functional groups, this compound could be designed to self-assemble into ordered structures like hydrogels or thin films. These materials could have applications in electronics, catalysis, or biomedicine, where the precise arrangement of molecules dictates function. mdpi.com

The goal is to leverage the intrinsic properties of the benzothiazole ring system to impart specific functionalities to larger, more complex material architectures. rsc.org

Advanced Mechanistic Studies of Bio-interactions

Understanding how benzothiazole derivatives interact with biological systems at a molecular level is crucial for developing new therapeutics and probes. Advanced analytical techniques are being employed to elucidate these complex mechanisms.

A key area of investigation involves studying the encapsulation and interaction of benzothiazole compounds with host molecules and biological targets:

Host-Guest Chemistry: Research on the closely related 2-cyano-6-hydroxybenzothiazole (B1631455) (CHBT) has shown its ability to form an inclusion complex with p-sulfonatocalix nih.govarene (SCX6). rsc.org This encapsulation alters the photophysical properties of CHBT and enhances its efficacy in killing cancer cells, suggesting that SCX6 could be an effective carrier molecule. rsc.org

Spectroscopic Analysis: Techniques such as UV-visible absorption, steady-state fluorescence, and various 2D NMR methods (NOESY, COSY, ROESY) are used to confirm the formation of these complexes and determine their structure and stability. rsc.org These studies provide deep insight into the non-covalent interactions (like electrostatic interactions) that stabilize the complex. rsc.org

Mechanism of Action Studies: For other bioactive benzothiazole derivatives, research has pointed towards specific cellular mechanisms. For instance, certain benzothiazole-hydrazone compounds have shown antileishmanial activity by inducing mitochondrial dysfunction in the parasite. nih.gov

By conducting these advanced mechanistic studies, researchers can understand how molecules like this compound are recognized, transported, and interact with their biological targets, paving the way for the rational design of more effective compounds.

Table 2: Techniques for Studying Bio-interactions of Benzothiazole Analogs

| Technique | Purpose | Information Gained | Reference |

|---|---|---|---|

| UV-visible Absorption Spectroscopy | To study changes in electronic transitions upon binding | Confirmation of complex formation, binding constants | rsc.org |

| Steady-State Fluorescence Spectroscopy | To monitor changes in fluorescence properties | Environmental sensitivity, binding stoichiometry | rsc.org |

| 2D NMR (NOESY, COSY, etc.) | To determine the 3D structure of the complex in solution | Spatial proximity of atoms, mode of inclusion | rsc.org |

| High-Resolution Mass Spectrometry (HR-MS) | To confirm the mass of the complex | Stoichiometry of the host-guest complex | rsc.org |

Rational Design of Targeted Probes for Molecular Biology Research

The 2-cyanobenzothiazole (CBT) scaffold is a privileged structure for the rational design of molecular probes, particularly for bioluminescence imaging (BLI). nih.gov The cyano group provides a reactive handle for straightforward conjugation with other molecules, most notably D-cysteine, to form luciferins. nih.gov

The rational design process focuses on modifying the core CBT structure to fine-tune the properties of the resulting probe:

Bioluminescent Probes: this compound serves as a precursor to firefly luciferin (B1168401) analogues. researchgate.net The condensation reaction between a CBT and D-cysteine is a cornerstone of modern BLI probe development. These probes are highly valued for their high sensitivity and signal-to-noise ratio in complex biological environments. nih.gov

Fluorescent Probes: Derivatives of the benzothiazole core are being actively investigated as fluorescent probes. nbinno.com By strategically altering substituents on the benzothiazole ring, researchers can create probes that:

Target specific cellular organelles or proteins.

Report on changes in the local microenvironment (e.g., pH, viscosity).

Monitor cellular uptake and metabolic processes. nbinno.com

Tunable Properties: The goal of rational design is to create probes with improved characteristics, such as increased brightness, red-shifted emission (for deeper tissue penetration), and enhanced stability. The methoxy (B1213986) group at the 6-position of this compound already influences its electronic properties, and further modifications can be made to optimize performance for specific biological questions.

This systematic approach of modifying a core chemical structure allows for the creation of a diverse library of molecular tools essential for advancing our understanding of cellular and molecular biology. nbinno.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Potassium ferrocyanide |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| 2-amino-6-methoxybenzothiazole |

| 2-cyano-6-hydroxybenzothiazole (CHBT) |

| p-sulfonatocalix nih.govarene (SCX6) |

Q & A

What are the primary synthetic routes for 2-cyano-6-methoxybenzothiazole, and how do their yields compare?

The compound is synthesized via two key routes:

- Sandmeyer Reaction : Starting from 2-amino-6-methoxybenzothiazole (15 ), nitrosation with HNO₂/HCl followed by cyanation using KCN/DMSO yields the product in ~40% efficiency .

- Oxidative Cyclization : 4-Methoxythioxanilinamide (13 ) undergoes cyclization with K₃[Fe(CN)₆] to form 6-methoxybenzothiazole-2-carboxyamide (10 ), which is then dehydrated to the nitrile using PCl₅ or POCl₃, achieving ~35-45% yield .

| Method | Starting Material | Key Reagents | Yield (%) |

|---|---|---|---|

| Sandmeyer Reaction | 2-Amino-6-methoxybenzothiazole | HNO₂, KCN/DMSO | 40 |

| Oxidative Cyclization | 4-Methoxythioxanilinamide | K₃[Fe(CN)₆], PCl₅/POCl₃ | 35–45 |

How can researchers optimize the scalability of this compound synthesis?

Advanced approaches include DABCO-catalyzed cyanation , which avoids harsh conditions and improves scalability. For example, substituting KCN with safer cyanide sources (e.g., trimethylsilyl cyanide) in the presence of DABCO enhances reaction efficiency and reduces side products .

What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Which analytical techniques are recommended for characterizing purity and structure?

- Purity : Gas chromatography (GC) with ≥97% purity threshold .

- Melting Point : Validate against literature values (128–132°C) using differential scanning calorimetry (DSC) .

- Structural Confirmation : NMR (¹H/¹³C) and FT-IR to confirm cyano (C≡N) and methoxy (-OCH₃) groups .

How should researchers address discrepancies in reported melting points (e.g., 128–130°C vs. 130–132°C)?

- Recrystallization : Purify the compound using solvents like ethanol or acetonitrile to eliminate impurities affecting melting range .

- Cross-Validation : Compare DSC data with multiple sources and confirm batch-specific variations (e.g., residual solvents) .

What pharmacological applications leverage this compound as an intermediate?

It is a precursor for D-luciferin , critical in bioluminescence imaging. Derivatives also show potential in antimicrobial and anticancer agents, where the nitrile group enhances binding to biological targets .

Can computational methods predict the reactivity of this compound in novel reactions?

Yes. Density functional theory (DFT) calculates electron density at the cyano group, predicting susceptibility to nucleophilic attack. For example, B3LYP/6-31G* models correlate with experimental hydrolysis rates .

What are the best practices for disposing of waste containing this compound?

- Chemical Inactivation : Treat with alkaline hydrogen peroxide to oxidize cyanide groups.

- Regulatory Compliance : Segregate waste as "toxic halogenated organics" and use licensed disposal facilities .

How is this compound utilized in luciferin synthesis?

It reacts with D-cysteine in a thiol-cyanide exchange to form D-luciferin, the substrate for firefly luciferase. Optimizing pH (7.5–8.5) and temperature (25–37°C) maximizes bioluminescence output .

What strategies guide the design of 2-aminobenzothiazole derivatives with enhanced bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro